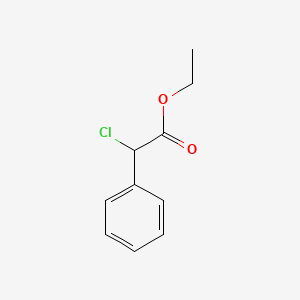

Ethyl 2-chloro-2-phenylacetate

Overview

Description

Ethyl 2-chloro-2-phenylacetate is an organic compound with the molecular formula C10H11ClO2. It is a colorless to light yellow clear liquid at room temperature. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-2-phenylacetate can be synthesized through the reaction of ethyl chloroacetate with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like fractional distillation and crystallization are common in industrial production .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to ethyl 2-phenylacetate using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can yield ethyl 2-chloro-2-phenylacetic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products:

Substitution: Ethyl 2-amino-2-phenylacetate, ethyl 2-hydroxy-2-phenylacetate.

Reduction: Ethyl 2-phenylacetate.

Oxidation: Ethyl 2-chloro-2-phenylacetic acid.

Scientific Research Applications

Ethyl 2-chloro-2-phenylacetate has a variety of applications across industries, including use in synthesis of other compounds .

Industry Applications

This compound is used in the following industries:

- Pulp and Paper Processing

- Textiles (Fiber & Fabric Manufacturing)

- Textiles (Printing, Dyeing, or Finishing)

- Painting (Pigments, Binders, and Biocides)

- Petroleum Production and Refining

Synthesis of Fluorine-Substituted Phenyl Acetate Derivatives

Fluorine-containing phenyl acetate derivatives have been synthesized and evaluated to determine hypnotic potencies and durations of LORR (loss of righting reflex) following bolus or infusion administration in mice, rats, and rabbits . The metabolic half-lives in the blood of various species were determined chromatographically. Compound 5j, one of the synthesized fluorine-containing phenyl acetate derivatives, induced a comparable duration of LORR with AZD3043, but more rapid recovery than AZD3043, propanidid, and propofol . The time for compound 5j to return to walk and behavioral recovery are approximately reduced by more than 50% compared to AZD3043 in mice, rats, and rabbits .

The table below shows data for synthesized fluorine-containing phenyl acetate derivatives :

| Compd | R 1 | R 2 | Onset time (s) mean ± SD (n = 10) | Duration of LORR (s) mean ± SD (n = 10) | HD 50 (mg/kg) a | LD 50 (mg/kg) a | TI |

|---|---|---|---|---|---|---|---|

| 5a | CF 3 | Et | 35.1±6.8 | 155.2±10.3 | 72.5 (67.9∼75.5) | 441.9 (437.7∼445.3) | 6.1 |

| 5b | CF 3 | n-Pr | 32.4±5.6 | 162.6±15.7 | 58.7 (54.4∼63.4) | 346.4 (281.8∼387.5) | 5.9 |

| 5c | CF 3 | CH 2CF 3 | N.A. b | N.A. | N.T. c | N.T. | N.T. |

| 5d | CH 2CF 3 | Et | 25.2±3.8 | 181.9±14.3 | 47.4 (42.3∼51.3) | 260.3 (199.2∼290.4) | 5.5 |

| 5e | CH 2CF 3 | n-Pr | 23.4±4.6 | 224.6±19.5 | 43.8 (38.9∼48.2) | 249.7 (191.8∼281.8) | 5.7 |

| 5f | CH 2CF 3 | CH 2CF 3 | N.A. | N.A. | N.T. | N.T. | N.T. |

| 5g | Me | CH 2CF 3 | 6.2±0.4 | 44.8±2.1 | 59.6 (40.0∼74.7) | 362.6 (319.2∼400.8) | 6.1 |

| 5h | Me | CH 2CH 2CF 3 | 7.5±1.2 | 69.3±7.8 | 25.6 (25.4∼27.8) | N.T. | N.T. |

| 5i | Me | CH(CH 3)CF 3 | 7.2±0.5 | 80.1±9.3 | 21.1 (18.8∼23.1) | 111.9 (116.2∼119.8) | 5.5 |

| 5j | Et | CH 2CF 3 | 5.3±1.2 | 59.1±7.4 | 24.6 (22.7∼26.2) | 192.2 (149.5∼230.1) | 7.8 |

| 5k | Et | CH 2CH 2CF 3 | 7.6±0.9 | 65.6±6.8 | 29.2 (28.8∼29.6) | N.T. | N.T. |

| 5l | Et | CH(CH 3)CF 3 | 7.3±1.1 | 121.2±11.5 | 20.7 (18.2∼22.3) | 103.4 (71.8∼116.8) | 5.1 |

| Propofol | 8.1±1.6 | 240.9±93.7 | 11.9 (11.7∼13.5) | 64.4 (56.9∼73.3) | 5.1 | ||

| Propanidid | 6.7±0.5 | 89.6±18.2 | 20.9 (18.6∼23.6) | 118.76 (112.0∼124.2) | 5.6 |

Notes: N.A. = not applicable; N.T. = not tested

Other potential applications

Mechanism of Action

The mechanism of action of ethyl 2-chloro-2-phenylacetate involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing chlorine atom. This makes the carbon atom adjacent to the chlorine highly electrophilic, facilitating nucleophilic attack. The compound can also undergo hydrolysis to form ethyl 2-phenylacetic acid, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

- Ethyl 2-bromo-2-phenylacetate

- Ethyl 2-iodo-2-phenylacetate

- Ethyl 2-fluoro-2-phenylacetate

Comparison: Ethyl 2-chloro-2-phenylacetate is unique due to its specific reactivity profile. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative is less reactive in nucleophilic substitution reactions but more stable and easier to handle. The boiling points and solubility of these compounds also vary, with the chloro derivative having a moderate boiling point and good solubility in organic solvents .

Biological Activity

Ethyl 2-chloro-2-phenylacetate (CAS Number: 4773-33-5) is an organic compound with diverse applications in medicinal and agricultural chemistry. Its biological activities have been the subject of various studies, highlighting its potential as a neuroprotective agent, a photosensitizer in photodynamic therapy, and an intermediate in fungicide synthesis.

- Molecular Formula : C₁₀H₁₁ClO₂

- Molecular Weight : 198.65 g/mol

- Appearance : Colorless to light yellow liquid

- Purity : >98.0% (GC)

1. Neuroprotective Properties

Recent studies have indicated that this compound exhibits significant neuroprotective and anti-neuroinflammatory properties. It has been evaluated in the context of neurodegenerative diseases and brain injuries. The mechanisms through which it operates include:

- Inhibition of Inflammatory Mediators : The compound has been shown to reduce the production of nitric oxide and tumor necrosis factor-alpha (TNF-α) in human microglial cells, suggesting its role in mitigating neuroinflammation.

- Reduction of Apoptosis Markers : this compound decreases the expression of endoplasmic reticulum stress markers and apoptosis markers in human neuronal cells, indicating a protective effect against neuronal cell death.

2. Photodynamic Therapy (PDT)

This compound is being explored as a potential photosensitizer for photodynamic therapy. This application involves:

- Reactive Oxygen Species Generation : When activated by light, the compound generates reactive oxygen species that can effectively induce cell death in targeted cancer cells. Preliminary results from in vitro and in vivo studies support its efficacy in this role.

3. Agricultural Applications

The compound serves as a key intermediate in synthesizing Azoxystrobin, a widely used strobilurin fungicide. Its role includes:

- Fungicidal Activity : Azoxystrobin synthesized from this compound has demonstrated effectiveness against a broad spectrum of fungal diseases affecting crops, thus playing a crucial role in agricultural chemistry.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Neuroprotective | Inhibits NO and TNF-α production | |

| Anti-apoptotic | Reduces ER stress and apoptosis markers | |

| Photodynamic Therapy | Generates reactive oxygen species upon light activation | |

| Fungicide Intermediate | Effective against fungal pathogens |

Case Study: Neuroprotective Effects

In a study evaluating the neuroprotective effects of this compound, researchers conducted cell viability assays and molecular docking studies. The results indicated that the compound significantly improved cell viability under stress conditions induced by inflammatory cytokines. Additionally, molecular docking studies revealed strong binding affinities to specific receptors involved in neuroprotection, further supporting its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 2-chloro-2-phenylacetate, and how do reaction conditions influence yield?

Q. How can researchers verify the purity of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Purity assessment requires a combination of techniques:

- GC-MS : To identify volatile impurities and confirm molecular ion peaks (m/z ~198 for [M]⁺).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can quantify purity ≥98% using calibration curves .

- NMR : ¹H NMR (CDCl₃) should show characteristic signals: δ 1.3 ppm (triplet, CH₂CH₃), δ 4.2 ppm (quartet, OCH₂), and δ 7.3–7.5 ppm (multiplet, aromatic protons) .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential vapor release (evaporation rate ~0.6 relative to butyl acetate) .

- Waste Disposal : Collect halogenated waste separately and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The chloro and ester groups create an electron-deficient carbonyl carbon, enhancing susceptibility to nucleophilic attack. Steric hindrance from the phenyl group slows reactions with bulky nucleophiles (e.g., tert-butoxide). Kinetic studies using pseudo-first-order conditions (excess nucleophile) in polar aprotic solvents (e.g., DMF) reveal rate constants (k) dependent on nucleophile strength (e.g., k₃⁰°C for NH₃ ≈ 0.05 M⁻¹s⁻¹) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

- Methodological Answer : Discrepancies in NMR splitting may arise from diastereomer formation or solvent polarity effects. For example:

- Variable Temperature NMR : Cooling to -40°C in CDCl₃ can separate overlapping signals caused by rotamers .

- COSY/HSQC : 2D NMR techniques clarify coupling patterns and assign proton environments .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts within ±0.3 ppm of experimental values .

Q. How does this compound behave under extreme pH or thermal conditions, and what degradation products form?

- Methodological Answer :

- Acidic Conditions (pH < 2) : Hydrolysis yields 2-chloro-2-phenylacetic acid (confirmed by TLC, Rf = 0.3 in 7:3 hexane:EtOH).

- Alkaline Conditions (pH > 10) : Ester saponification produces the sodium salt of the acid, detectable via FTIR (loss of ester C=O stretch at 1740 cm⁻¹) .

- Thermal Stability : Decomposition above 150°C releases chloroalkenes (GC-MS monitoring recommended) .

Q. Methodological Challenges and Solutions

Q. What experimental designs minimize byproduct formation during large-scale synthesis of this compound?

- Answer :

- Stepwise Temperature Control : Maintain reflux at 80°C to prevent overheating and dimerization.

- Catalyst Optimization : Use 0.5 mol% DMAP (4-dimethylaminopyridine) to accelerate esterification while reducing side reactions .

- In Situ Monitoring : ReactIR tracks carbonyl intermediate formation (peak at 1810 cm⁻¹) to adjust reagent addition rates .

Q. How can researchers address discrepancies between computational predictions and experimental reaction outcomes?

- Answer :

- Sensitivity Analysis : Vary solvent polarity (e.g., ε from 2.3 for toluene to 37.5 for DMSO) in Gaussian calculations to match observed regioselectivity.

- Isotopic Labeling : Use ¹³C-labeled starting materials to trace unexpected byproducts via LC-MS .

Properties

IUPAC Name |

ethyl 2-chloro-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRLJXZVZZXDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308521 | |

| Record name | Ethyl α-chlorobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4773-33-5 | |

| Record name | Ethyl α-chlorobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4773-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl chlorophenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004773335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4773-33-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl α-chlorobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl chlorophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl chlorophenylacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW72P7QH5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.